

Application Note: Quantification of Phenyramidol Hydrochloride Using a Validated HPLC Method

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| Compound of Interest | | |
|----------------------|----------------------------|-----------|
| Compound Name: | Phenyramidol Hydrochloride | |
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Introduction

Phenyramidol Hydrochloride is a centrally acting muscle relaxant and analgesic. Its quantification in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of Phenyramidol Hydrochloride in bulk drug and tablet dosage forms. The method is simple, rapid, and adheres to the International Conference on Harmonisation (ICH) guidelines for analytical method validation.

Chemical Properties of Phenyramidol Hydrochloride[1] [2][3][4]



| Property | Value |
|-------------------|--|
| Chemical Name | 1-phenyl-2-(pyridin-2-ylamino)ethanol hydrochloride[1][2] |
| Molecular Formula | C13H15CIN2O[1] |
| Molecular Weight | 250.72 g/mol [1][3] |
| CAS Number | 326-43-2[4][2] |
| Appearance | White solid/powder[2][5] |
| Solubility | Practically water-soluble[6] |
| Melting Point | 143 - 148°C[3][5] |

Experimental Protocol Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions are summarized in the table below.



| Parameter | Specification |
|-------------------------|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Column | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 μm particle size)[6] |
| Mobile Phase | 0.02 M Disodium hydrogen phosphate dihydrate buffer (pH 6.0 \pm 0.05) and Methanol (40:60, v/v) [6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 240 nm[6] |
| Injection Volume | 5 μL[6] |
| Column Temperature | 25°C[6] |
| Autosampler Temperature | 8°C[6] |
| Run Time | Approximately 5 minutes[6] |

Reagents and Materials

- Phenyramidol Hydrochloride reference standard[7]
- Disodium hydrogen phosphate dihydrate (HPLC grade)[6]
- Orthophosphoric acid (85%) (HPLC grade)[6]
- Methanol (HPLC grade)[6]
- Ultrapure water[6]
- Sample tablets (e.g., 400 mg Phenyramidol HCl)[6]

Preparation of Solutions

Mobile Phase Preparation:[6]



- Dissolve approximately 3.0 g of disodium hydrogen phosphate dihydrate in 1000 mL of ultrapure water.
- Adjust the pH to 6.0 ± 0.05 with orthophosphoric acid (85%).
- Mix the prepared buffer with methanol in a 40:60 (v/v) ratio.
- Filter the mobile phase through a 0.45 μm membrane filter and degas before use.

Standard Solution Preparation (400 ppm):[6]

- Accurately weigh about 10.0 mg of Phenyramidol Hydrochloride working standard.
- Transfer it into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent (ultrapure water).

Sample Solution Preparation:[6]

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight.
- Transfer the powder to a suitable volumetric flask to achieve a final concentration of approximately 400 ppm of Phenyramidol Hydrochloride after dilution with the diluent.
- Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6] The key validation parameters are summarized below.



| Validation Parameter | Result |
|-------------------------------|--|
| Retention Time | ~ 4.5 minutes[6] |
| Linearity Range | Not explicitly stated, but the method was validated over a specified range.[6] |
| Correlation Coefficient (r²) | > 0.999 (Typical for validated methods) |
| Limit of Detection (LOD) | 3.0 ppm[6] |
| Limit of Quantification (LOQ) | 8.0 ppm[6] |
| Recovery | 97.4% to 99.5%[6] |
| Precision (%RSD) | 0.03%[6] |
| Specificity | The method is stability-indicating, with no interference from excipients or degradation products.[6] |

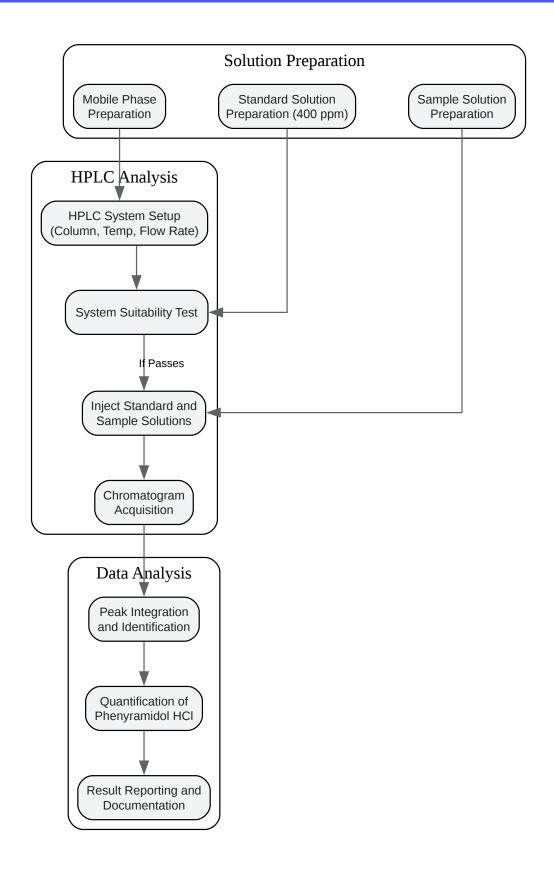
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |
|---|---------------------|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (for replicate injections) | ≤ 2.0% |

Workflow Diagram





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Caption: HPLC workflow for **Phenyramidol Hydrochloride** quantification.



Conclusion

The presented RP-HPLC method is demonstrated to be accurate, precise, and reliable for the quantification of **Phenyramidol Hydrochloride** in pharmaceutical dosage forms. The short run time makes it suitable for routine quality control analysis and stability studies. Researchers and drug development professionals can adopt this method for the reliable determination of **Phenyramidol Hydrochloride**.

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